molecular formula C14H17NO5 B13704527 Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B13704527
M. Wt: 279.29 g/mol
InChI Key: ORDPCGBDBMDCDQ-UHFFFAOYSA-N
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Description

Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[b]pyrrole core structure, which is a fused bicyclic system containing both a five-membered and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]pyrrole Core: This step involves the cyclization of a suitable precursor to form the bicyclic core structure.

    Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during subsequent reactions.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: This compound has a similar core structure but differs in the ester group.

    Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound features a different heterocyclic system but shares some structural similarities.

Uniqueness

Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 6-oxo-4,5-dihydrocyclopenta[b]pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-9(12(17)19-4)7-8-5-6-10(16)11(8)15/h7H,5-6H2,1-4H3

InChI Key

ORDPCGBDBMDCDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C(=O)CC2)C(=O)OC

Origin of Product

United States

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